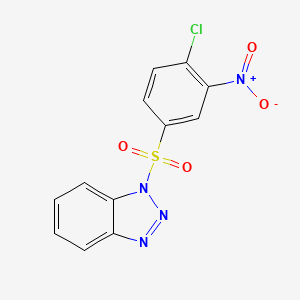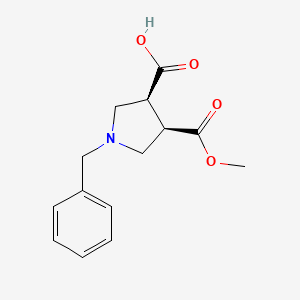![molecular formula C12H9N3O B7819772 3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline CAS No. 143361-82-4](/img/structure/B7819772.png)
3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline
Overview
Description
3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline is a heterocyclic aromatic organic compound characterized by the presence of an oxazolo[4,5-c]pyridine ring fused to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline typically involves the following steps:
Formation of the Oxazolo[4,5-c]pyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and carboxylic acids or their derivatives.
Introduction of the Aniline Group: The aniline moiety is introduced through nucleophilic substitution reactions or by coupling reactions with aniline derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and hydrogen peroxide (H2O2).
Reduction: LiAlH4, H2, and palladium on carbon (Pd/C).
Substitution: Alkyl halides, amines, and strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted oxazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline has shown potential in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new chemical entities for pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism by which 3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-([1,3]Oxazolo[4,5-b]pyridin-2-yl)benzonitrile: Another oxazole derivative with similar structural features.
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness: 3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline is unique due to its specific substitution pattern and the presence of the aniline group, which can influence its biological activity and chemical reactivity compared to other oxazole derivatives.
Properties
IUPAC Name |
3-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-3-1-2-8(6-9)12-15-10-7-14-5-4-11(10)16-12/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBUXWFQBNSJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279979 | |
| Record name | 3-Oxazolo[4,5-c]pyridin-2-ylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143361-82-4 | |
| Record name | 3-Oxazolo[4,5-c]pyridin-2-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143361-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxazolo[4,5-c]pyridin-2-ylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B7819690.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7819707.png)

![[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid](/img/structure/B7819716.png)



![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B7819749.png)






